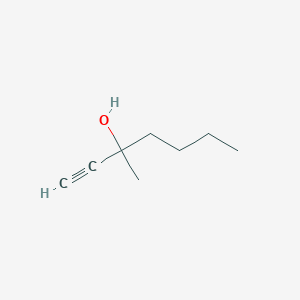

3-Methylhept-1-in-3-ol

Übersicht

Beschreibung

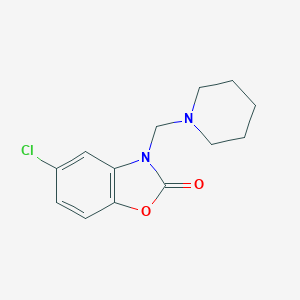

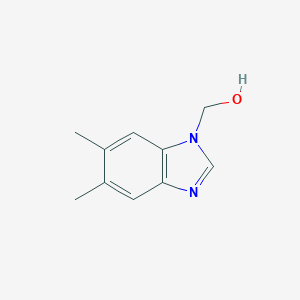

3-Methylhept-1-yn-3-ol is a synthetic organic compound that is not directly discussed in the provided papers. However, the papers do provide insights into similar organic compounds with potential biological importance and their electronic structures, which can be somewhat related to the analysis of 3-Methylhept-1-yn-3-ol. The first paper discusses a synthesized organic Mannich base compound with antioxidant properties, while the second paper details the synthesis and analysis of a novel quinolinone derivative .

Synthesis Analysis

The synthesis of compounds similar to 3-Methylhept-1-yn-3-ol involves the use of specific reactions such as Michael addition, as mentioned in the second paper where a secondary amine is added to an α, β-unsaturated carbonyl compound . Although the exact synthesis of 3-Methylhept-1-yn-3-ol is not described, the methodologies used in these papers could provide a foundation for its synthesis.

Molecular Structure Analysis

The molecular structure of compounds like 3-Methylhept-1-yn-3-ol can be studied using techniques such as X-ray crystallography, as seen in the second paper . Additionally, computational methods like density functional theory (DFT) can predict molecular geometry, which is crucial for understanding the structure of such molecules.

Chemical Reactions Analysis

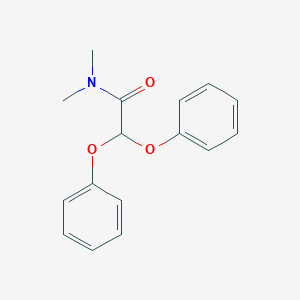

The chemical reactions involving compounds with structures similar to 3-Methylhept-1-yn-3-ol can be complex, involving various interactions such as C-H…O and C-H…C, as observed in the second paper . These interactions can influence the stability and reactivity of the molecules.

Physical and Chemical Properties Analysis

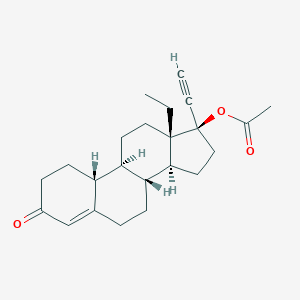

The physical and chemical properties of molecules like 3-Methylhept-1-yn-3-ol can be deduced from computational studies. For instance, the first paper provides insights into the equilibrium geometrical parameters, natural bond orbital analysis, and molecular electrostatic potential . Similarly, the second paper discusses the hyperpolarizability, vibrational analysis, and thermodynamic properties . These properties are essential for understanding the behavior of the compound in various conditions.

Wissenschaftliche Forschungsanwendungen

Cyclisierungsreaktionen

Eine spezifische Anwendung von 3-Methylhept-1-in-3-ol findet sich in Cyclisierungsreaktionen . Zum Beispiel wurde es bei der Synthese von Bicyclo[3.3.0]octenen durch intramolekulare Cyclisierung der Dicobalt-Hexacarbonyl-Komplexe von 1,6-Enynen verwendet .

Chromatographische Adsorbentien

Eine weitere Anwendung liegt in der Herstellung von chromatographischen Adsorbentien . Dies sind Materialien, die in der Chromatographie verwendet werden, einer Technik zur Trennung der Komponenten eines Gemisches. Die Cyclisierung des Dicobalt-Hexacarbonyl-Komplexes von 3-Methylhept-6-en-1-in-3-ol und seiner Derivate auf den Oberflächen chromatographischer Adsorbentien wurde beschrieben .

Synthese von 3-Oxabicyclo[3.3.0]octenen

Die Cyclisierung des Dicobalt-Hexacarbonyl-Komplexes von 3-Methylhept-6-en-1-in-3-ol-Allylether unter bestimmten Bedingungen liefert ausschließlich 3-Oxabicyclo[3.3.0]octene . Dies zeigt, dass dieser Weg gegenüber der Konkurrenzbildung von Carbobicyclo[3.3.0]octenen bevorzugt wird .

Safety and Hazards

Wirkmechanismus

Target of Action

It’s known that this compound can form complexes with certain transition metals like dicobalt .

Mode of Action

The mode of action of 3-Methylhept-1-yn-3-ol involves its interaction with dicobalt hexacarbonyl. This interaction leads to the formation of a complex that can undergo intramolecular cyclization . This cyclization process is a key step in the compound’s mode of action .

Biochemical Pathways

The cyclization of the dicobalt hexacarbonyl complex of 3-Methylhept-1-yn-3-ol results in the formation of 3-oxabicyclo[3.3.0]octenes . This pathway is preferred over the competitive formation of carbobicyclo[3.3.0]octenes

Pharmacokinetics

For instance, the Log Kow (Octanol-Water Partition Coefficient) is estimated to be 1.79 , which can influence the compound’s bioavailability and distribution in the body.

Result of Action

The cyclization of the dicobalt hexacarbonyl complex of 3-Methylhept-1-yn-3-ol leads to the formation of 3-oxabicyclo[3.3.0]octenes . This suggests that the compound may play a role in the synthesis of bicyclic structures, which are common in many natural products and pharmaceuticals .

Action Environment

The action of 3-Methylhept-1-yn-3-ol can be influenced by various environmental factors. For example, the cyclization process is performed on the surfaces of chromatographic adsorbents . .

Eigenschaften

IUPAC Name |

3-methylhept-1-yn-3-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H14O/c1-4-6-7-8(3,9)5-2/h2,9H,4,6-7H2,1,3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KHKXRZKMAVADSE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCC(C)(C#C)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H14O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50398181 | |

| Record name | 3-methylhept-1-yn-3-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50398181 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

126.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

17356-17-1 | |

| Record name | 3-methylhept-1-yn-3-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50398181 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![1,4-Dimethylbenzo[a]pyrene](/img/structure/B91590.png)

![(4Ar,6S,8aR)-6-methoxy-2-phenyl-4,4a,6,8a-tetrahydropyrano[3,2-d][1,3]dioxine](/img/structure/B91598.png)

![Heptacyclo[13.11.1.12,10.03,8.019,27.020,25.014,28]octacosa-1(26),2(28),3,5,7,9,11,13,15,17,19(27),20,22,24-tetradecaene](/img/structure/B91600.png)